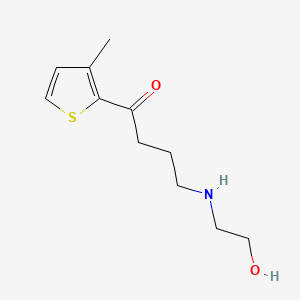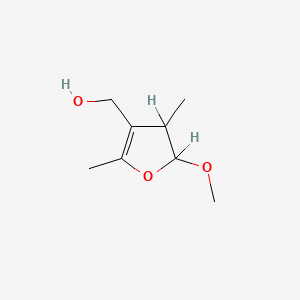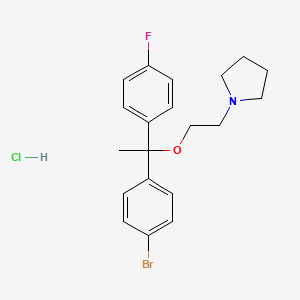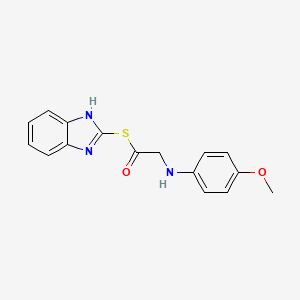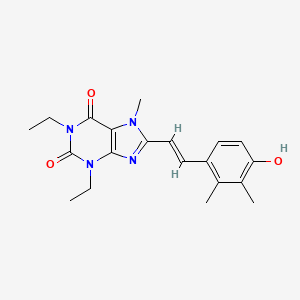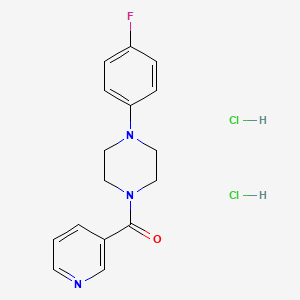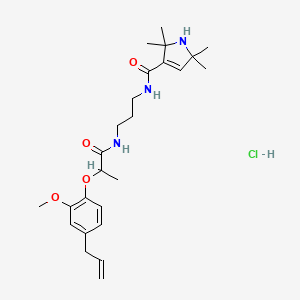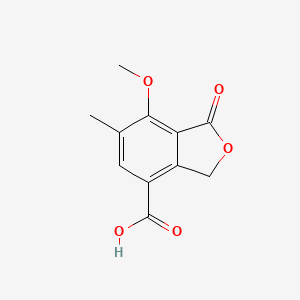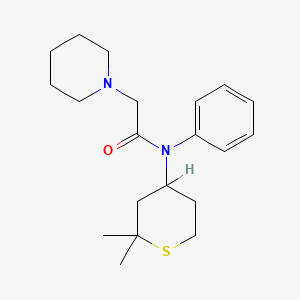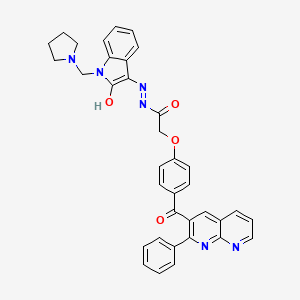![molecular formula C22H39NO9 B12733280 (1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153222-89-0](/img/structure/B12733280.png)
(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[410]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps, including the formation of the bicyclic heptane core and the introduction of the diethylaminoethoxy and hydroxypropane tricarboxylic acid groups. Common reagents used in these reactions include diethylamine, ethylene oxide, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
In medicine, (1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid is explored for its potential therapeutic applications. Its unique structure may allow it to target specific molecular pathways, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The diethylaminoethoxy group can interact with various receptors or enzymes, modulating their activity. The hydroxypropane tricarboxylic acid group may also play a role in binding to specific sites, enhancing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4R,6R)-4-[2-(dimethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
- (1S,3R,4R,6R)-4-[2-(diethylamino)propoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
Compared to similar compounds, (1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets in ways that similar compounds cannot, making it a valuable compound for various applications.
Properties
CAS No. |
153222-89-0 |
|---|---|
Molecular Formula |
C22H39NO9 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H31NO2.C6H8O7/c1-6-17(7-2)8-9-19-14-10-12-13(15(12,3)4)11-16(14,5)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-14,18H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14-,16-;/m1./s1 |
InChI Key |
WTWXUYFKCREZJM-FNACFVIYSA-N |
Isomeric SMILES |
CCN(CC)CCO[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@]1(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1CC2C(C2(C)C)CC1(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


